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Compound of Interest

Compound Name: 1-Methyl-4-piperidinemethanol

Cat. No.: B1296265

1-Methyl-4-piperidinmethanol (Summenformel: C7H1sNO) ist ein heterocyclischer Alkohol, der
in der pharmazeutischen Industrie als vielseitiges Zwischenprodukt dient.[1][4] Seine Struktur,
die einen Piperidinring mit einer N-Methylgruppe und einer priméaren Hydroxymethylgruppe an
der 4-Position kombiniert, bietet einzigartige reaktive Eigenschaften.[1] Die Derivatisierung der
Hydroxylgruppe ermdglicht die systematische Modifikation der physikochemischen und
pharmakokinetischen Eigenschaften eines Molekils, wie z. B. Loslichkeit, Lipophilie,
metabolische Stabilitat und Rezeptorbindungsaffinitat. Dies macht es zu einem wertvollen
Ausgangsmaterial fur die Entwicklung von Wirkstoffen, die auf das Zentralnervensystem (ZNS)
und andere therapeutische Bereiche abzielen.[2]

Die in diesem Leitfaden beschriebenen Methoden — Veresterung, Veretherung und
Carbamatbildung — stellen grundlegende und robuste Strategien zur Funktionalisierung dieses
wichtigen Bausteins dar.

Veresterung: Acylierung der Hydroxylgruppe

Die Veresterung, insbesondere die Acetylierung, ist eine der gebrauchlichsten Methoden zur
Maskierung oder Modifikation von Hydroxylgruppen. Die resultierenden Ester kdnnen als
Prodrugs dienen, die im Korper enzymatisch gespalten werden, um den aktiven Alkohol
freizusetzen, oder sie kdnnen selbst die gewlinschte biologische Aktivitat aufweisen.

Wissenschaftliche Begriindung

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1296265?utm_src=pdf-interest
https://www.nbinno.com/?news/gp-comprehensive-overview-of-1-methyl-4-piperidinemethanol-cas-20691-89-8
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-1-methyl-4-piperidinemethanol-in-pharmaceutical-intermediate-synthesis-md
https://www.nbinno.com/?news/gp-comprehensive-overview-of-1-methyl-4-piperidinemethanol-cas-20691-89-8
https://www.smolecule.com/products/s707079
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Die Acetylierung von priméaren Alkoholen wird typischerweise mit Essigsaureanhydrid in
Gegenwart einer Base oder eines Katalysators durchgefihrt.[5][6] Die Base, wie z. B.
Natriumbicarbonat (NaHCOs), deprotoniert die Hydroxylgruppe und erhdht so deren
Nukleophilie fur den Angriff auf das elektrophile Carbonylkohlenstoffatom des Anhydrids.[5][6]
Diese Methode ist mild, effizient und verwendet kostenglnstige und leicht verfiigbare
Reagenzien.[5]

Protokoll 1: Basenkatalysierte Acetylierung mit
Essigsaureanhydrid

Dieses Protokoll beschreibt die Acetylierung von 1-Methyl-4-piperidinmethanol unter
Verwendung von Natriumbicarbonat als milde Base.

Materialien:

o 1-Methyl-4-piperidinmethanol (C7H1sNO, MG: 129,20 g/mol )
o Essigsaureanhydrid (Acz20)

e Natriumbicarbonat (NaHCO3), getrocknet

¢ Dichlormethan (CH2Cl2), wasserfrei

o Gesattigte wassrige Natriumbicarbonat-Losung

o Wasserfreies Magnesiumsulfat (MgSOa)

» Rundkolben, Magnetruhrer, Tropftrichter, Scheidetrichter
Schritt-fur-Schritt-Anleitung:

o Reaktionsaufbau: In einem trockenen 100-ml-Rundkolben werden 1,29 g (10 mmol) 1-
Methyl-4-piperidinmethanol und 2,1 g (25 mmol) getrocknetes Natriumbicarbonat in 30 ml
wasserfreiem Dichlormethan suspendiert.

e Zugabe des Reagenzes: Die Mischung wird bei Raumtemperatur geruhrt. 1,53 ml (15 mmol)
Essigsaureanhydrid werden langsam Uber einen Tropftrichter zugegeben.
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» Reaktion: Die Reaktion wird bei Raumtemperatur fir 12-24 Stunden gerthrt. Der Fortschritt
wird mittels Dinnschichtchromatographie (DC) Gberwacht (z. B. Eluent:
Dichlormethan/Methanol 9:1).

o Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung durch einen Celite-
Filter filtriert, um das feste NaHCOs zu entfernen. Das Filtrat wird in einen Scheidetrichter
Uberfuhrt.

o Extraktion: Das Filtrat wird nacheinander mit 20 ml gesattigter NaHCOs-L6sung und 20 ml
Kochsalzldsung gewaschen.

e Trocknung und Aufreinigung: Die organische Phase wird Uber wasserfreiem
Magnesiumsulfat getrocknet, filtriert und das Losungsmittel unter reduziertem Druck entfernt.
Das Rohprodukt kann bei Bedarf durch Saulenchromatographie an Kieselgel gereinigt
werden.

Erwartetes Ergebnis: (1-Methylpiperidin-4-yl)methylacetat als farbloses bis leicht gelbliches Ol.

Click to download full resolution via product page

Abbildung 1: Workflow fur die Acetylierung von 1-Methyl-4-piperidinmethanol.

Veretherung: Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von
symmetrischen und unsymmetrischen Ethern.[7][8][9] Sie verlauft Gber einen Sn2-
Mechanismus, bei dem ein Alkoholat-lon als Nukleophil ein Alkylhalogenid angreift.[8][10]
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© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/product/b1296265?utm_src=pdf-body-img
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.youtube.com/watch?v=2OOhbhQXdhI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Fur die Synthese von Ethern aus 1-Methyl-4-piperidinmethanol muss der Alkohol zuné&chst in
sein korrespondierendes Alkoholat umgewandelt werden. Dies geschieht durch Deprotonierung
mit einer starken Base wie Natriumhydrid (NaH). Das resultierende Alkoholat greift dann in
einer Sn2-Reaktion ein primares Alkylhalogenid (z. B. Ethylbromid) an.[10] Die Verwendung
eines priméaren Halogenids ist entscheidend, um Eliminierungsreaktionen als
Konkurrenzreaktion zu minimieren.[9][11]

Protokoll 2: Synthese von 4-(Ethoxymethyl)-1-
methylpiperidin

Dieses Protokoll beschreibt die Synthese eines Ethylethers Gber die Williamson-Ethersynthese.
Materialien:

e 1-Methyl-4-piperidinmethanol

» Natriumhydrid (NaH, 60 % Dispersion in Mineraldl)

o Ethylbromid (EtBr)

o Tetrahydrofuran (THF), wasserfrei

o Gesattigte wassrige Ammoniumchlorid-Losung (NH4Cl)

o Wasserfreies Natriumsulfat (Na2S0a4)

Schritt-fur-Schritt-Anleitung:

» Vorbereitung des Alkoholats: In einem trockenen, mit Inertgas (Argon oder Stickstoff)
gespulten Dreihalskolben werden 0,44 g (11 mmol, als 60 % Dispersion) Natriumhydrid in 20
ml wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekuhlt.

e Zugabe des Alkohols: Eine Lésung von 1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol in 10
ml wasserfreiem THF wird langsam zugetropft. Die Mischung wird 30 Minuten bei O °C und
dann 1 Stunde bei Raumtemperatur gerthrt, bis die Wasserstoffentwicklung aufhort.
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o Alkylierung: Die Reaktionsmischung wird erneut auf O °C gekihlt. 1,09 ml (15 mmol)
Ethylbromid werden langsam zugegeben.

» Reaktion: Die Mischung wird langsam auf Raumtemperatur erwarmt und Gber Nacht gerihrt.
Der Reaktionsfortschritt wird mittels DC iberwacht.

e Quenchen: Die Reaktion wird vorsichtig durch langsame Zugabe von 10 ml gesattigter
NH4Cl-Losung bei 0 °C gequencht.

o Extraktion: Die wassrige Phase wird dreimal mit je 20 ml Ethylacetat extrahiert.

e Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden tber
wasserfreiem Natriumsulfat getrocknet, filtriert und das Lésungsmittel wird unter reduziertem
Druck entfernt. Das Rohprodukt wird durch Saulenchromatographie gereinigt.

Erwartetes Ergebnis: 4-(Ethoxymethyl)-1-methylpiperidin als flissiges Produk.
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Abbildung 2: Mechanistischer Ablauf der Williamson-Ethersynthese.

Carbamatbildung

Carbamate sind eine wichtige funktionelle Gruppe in der medizinischen Chemie und finden

sich in zahlreichen zugelassenen Medikamenten.[12] Sie werden oft als stabile Analoga von
Estern oder Amiden eingesetzt und konnen die Wasserstoffbriickenbindungsfahigkeit eines

Molekduls verbessern.

Wissenschaftliche Begriindung
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Carbamate kdnnen aus Alkoholen durch Reaktion mit einem Isocyanat hergestellt werden.[13]
Die Hydroxylgruppe des Alkohols greift das elektrophile Kohlenstoffatom des Isocyanats an,
was zu einem Carbamat fuhrt. Diese Reaktion verlauft in der Regel schnell, ohne Katalysator
und mit hoher Ausbeute.[14] Alternativ kbnnen Carbamate auch durch Reaktion mit
Carbamoylchloriden oder durch Umcarbamoylierung synthetisiert werden.[13][15]

Protokoll 3: Synthese von (1-Methylpiperidin-4-
yl)methyl-(phenyl)carbamat

Dieses Protokoll beschreibt die Reaktion von 1-Methyl-4-piperidinmethanol mit
Phenylisocyanat.

Materialien:

1-Methyl-4-piperidinmethanol

Phenylisocyanat

Toluol, wasserfrei

Hexan

Schritt-far-Schritt-Anleitung:

» Reaktionsaufbau: In einem trockenen, mit Inertgas gespulten Kolben wird eine Losung von
1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol in 25 ml wasserfreiem Toluol vorgelegt.

e Zugabe des Reagenzes: Die Losung wird bei Raumtemperatur gerahrt. 1,09 ml (10 mmol)
Phenylisocyanat werden langsam zugetropft. Eine leichte Erwarmung kann beobachtet
werden.

o Reaktion: Die Mischung wird fir 2-4 Stunden bei Raumtemperatur gerthrt. Der Fortschritt
wird mittels DC Uberwacht. In vielen Féallen fallt das Produkt als Feststoff aus.

« Isolierung: Wenn ein Niederschlag entsteht, wird dieser durch Filtration abgetrennt, mit
kaltem Toluol und anschliel3end mit Hexan gewaschen, um nicht umgesetztes Isocyanat zu
entfernen.
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» Aufreinigung: Wenn kein Niederschlag entsteht, wird das Losungsmittel unter reduziertem
Druck entfernt. Der Rickstand wird aus einem geeigneten Losungsmittelsystem (z. B.
Ethylacetat/Hexan) umkristallisiert oder durch Saulenchromatographie gereinigt.

Erwartetes Ergebnis: (1-Methylpiperidin-4-yl)methyl-(phenyl)carbamat als weil3er Feststoff.

Analytische Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit der hergestellten Derivate missen durch
spektroskopische Methoden bestatigt werden.[16]
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Technik

Zweck

Erwartete Beobachtungen

1H-NMR-Spektroskopie

Strukturelle Bestatigung und
Uberpriifung der

Funktionalisierung.

Ester: Auftreten eines neuen
Singuletts bei ~2,1 ppm fir die
Acetyl-Methylprotonen.
Verschiebung des -CH20-
Signals zu tieferem Feld (~4,0
ppm).[17][18] Ether: Auftreten
neuer Signale fiir die
Alkoxygruppe (z. B. ein Triplett
bei ~1,2 ppm und ein Quartett
bei ~3,5 ppm flr eine
Ethoxygruppe).[17][18]
Carbamat: Auftreten von
Signalen fiir die Phenylgruppe
im aromatischen Bereich
(~7,0-7,5 ppm) und ein NH-
Signal.

13C-NMR-Spektroskopie

Bestatigung der neuen

funktionellen Gruppe.

Ester: Neues Carbonylsignal
bei ~170 ppm. Ether: Neue
Signale fir die Alkoxy-
Kohlenstoffatome. Carbamat:
Neues Carbonylsignal
(Urethan) bei ~155 ppm.[18]
[19]

Massenspektrometrie (MS)

Bestimmung des

Molekulargewichts.

Nachweis des
Molekulionenpeaks ([M]+ oder
[M+H]+), der dem erwarteten
Molekulargewicht des Derivats
entspricht.[20]

Infrarotspektroskopie (IR)

Identifizierung funktioneller

Gruppen.

Ester: Starke C=0-
Streckschwingungsbande bei
~1740 cm~*. Carbamat: C=0-
Streckschwingungsbande bei
~1700 cm~* und N-H-
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Streckschwingungsbande bei
~3300 cm1,

Protokoll 4: Allgemeine Vorgehensweise zur NMR-
Analyse

e Probenvorbereitung: Lésen Sie 5-10 mg der gereinigten Substanz in ca. 0,7 ml eines
deuterierten Losungsmittels (z. B. CDCls oder DMSO-ds) in einem 5-mm-NMR-R6hrchen.
[16]

¢ Messung: Nehmen Sie 'H- und 3C-NMR-Spektren mit einem geeigneten Spektrometer (z. B.
400 MHz) auf.[16]

o Datenanalyse: Vergleichen Sie die beobachteten chemischen Verschiebungen,
Multiplizitaten und Kopplungskonstanten mit den fur die erwartete Struktur vorhergesagten
Werten.[17][18]

Zusammenfassung und Ausblick

Dieser Leitfaden stellt robuste und reproduzierbare Protokolle fiir die Derivatisierung von 1-
Methyl-4-piperidinmethanol durch Veresterung, Veretherung und Carbamatbildung zur
Verfiigung. Diese grundlegenden Transformationen ermoglichen es Forschern in der
Arzneimittelentwicklung, die Eigenschaften dieses vielseitigen Bausteins gezielt zu
modifizieren und neue chemische Entitaten fur die biologische Testung zu generieren. Die
sorgfaltige analytische Charakterisierung der Produkte ist ein entscheidender Schritt zur
Gewahrleistung der strukturellen Integritat und Reinheit der synthetisierten Verbindungen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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